![molecular formula C8H10INO2S B14205987 Methanesulfonamide, N-[(2-iodophenyl)methyl]- CAS No. 791065-79-7](/img/structure/B14205987.png)
Methanesulfonamide, N-[(2-iodophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-[(2-iodophenyl)methyl]- is a sulfonamide derivative of iodobenzene. It is known for its pharmacological and biological activities. The compound has a molecular formula of C7H8INO2S and a molecular weight of 297.12 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[(2-iodophenyl)methyl]- typically involves the reaction of 2-iodoaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and safety .
化学反応の分析
Types of Reactions
Methanesulfonamide, N-[(2-iodophenyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. Conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
科学的研究の応用
Methanesulfonamide, N-[(2-iodophenyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of Methanesulfonamide, N-[(2-iodophenyl)methyl]- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Methanesulfonamide, N-(2-iodophenyl)-N-(methylsulfonyl)-
- Methanesulfonamide, N-(2-iodophenyl)-N-[2-(methylsulfonyl)-2-propen-1-yl]-
- Methanesulfonamide, N-(2-iodophenyl)-N-(methylsulfonyl)-
Uniqueness
Methanesulfonamide, N-[(2-iodophenyl)methyl]- is unique due to its specific substitution pattern and the presence of both sulfonamide and iodine functionalities. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
791065-79-7 |
|---|---|
分子式 |
C8H10INO2S |
分子量 |
311.14 g/mol |
IUPAC名 |
N-[(2-iodophenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C8H10INO2S/c1-13(11,12)10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 |
InChIキー |
UIAGPHQCPUHBER-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)NCC1=CC=CC=C1I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
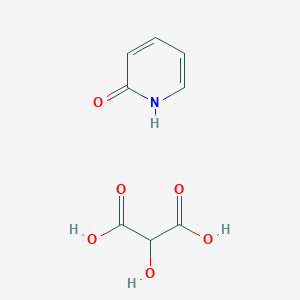
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
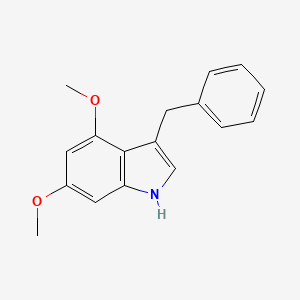
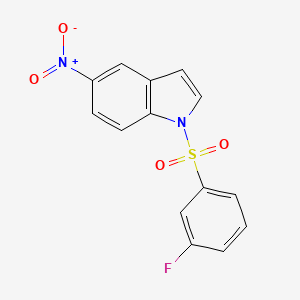
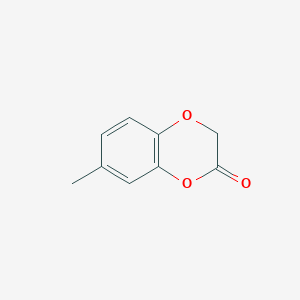

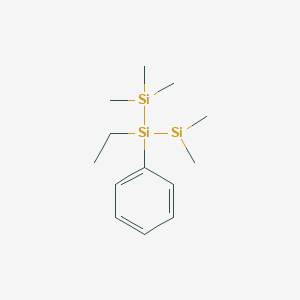
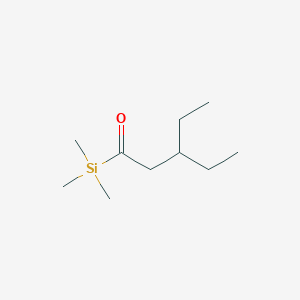
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
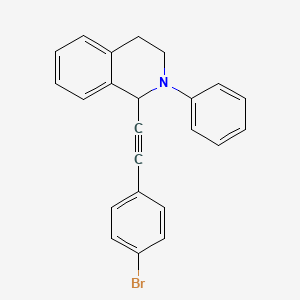
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
